molecular formula C15H22O B8769213 1-(4-Methylphenyl)octan-1-one CAS No. 51770-83-3

1-(4-Methylphenyl)octan-1-one

Cat. No.: B8769213
CAS No.: 51770-83-3
M. Wt: 218.33 g/mol
InChI Key: HSOGQHYWHXSDLA-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)octan-1-one is an aromatic ketone featuring a methyl-substituted phenyl group attached to an eight-carbon alkyl chain terminating in a ketone moiety. Structurally, it belongs to the class of aryl alkyl ketones, where the aryl group (4-methylphenyl) and the alkyl chain length (octyl) influence its physicochemical properties, such as solubility, melting point, and reactivity.

Key structural features include:

  • Aromatic ring: The 4-methylphenyl group introduces steric and electronic effects, modulating intermolecular interactions.
  • Alkyl chain: The octyl chain enhances hydrophobicity compared to shorter-chain analogs, impacting solubility in organic solvents.
  • Ketone functionality: The carbonyl group at position 1 contributes to polarity and reactivity, enabling participation in nucleophilic additions or condensations.

Properties

CAS No.

51770-83-3

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

1-(4-methylphenyl)octan-1-one

InChI

InChI=1S/C15H22O/c1-3-4-5-6-7-8-15(16)14-11-9-13(2)10-12-14/h9-12H,3-8H2,1-2H3

InChI Key

HSOGQHYWHXSDLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight critical differences between 1-(4-Methylphenyl)octan-1-one and structurally related compounds, focusing on substituents, chain length, and functional groups.

Table 1: Comparative Analysis of Aryl Alkyl Ketones

Compound Name Aryl Group Alkyl Chain Length Substituent Effects Key Properties/Findings Reference
This compound 4-Methylphenyl C8 Methyl (electron-donating) Hypothesized high hydrophobicity; likely lower melting point than shorter-chain analogs due to reduced crystallinity. N/A
1-(4-Methylphenyl)propan-1-one 4-Methylphenyl C3 Methyl CAS 25574-04-3; used in fragrance industry; melting point ~25–30°C .
1-(4-Methoxyphenyl)heptan-1-one 4-Methoxyphenyl C7 Methoxy (stronger electron-donating) Increased solubility in polar solvents due to methoxy group; π-π stacking observed in crystal packing .
1-(4-Ethylphenyl)-2-methylpropan-1-one 4-Ethylphenyl C3 (branched) Ethyl + methyl Branched chain reduces packing efficiency; lower melting point (~15°C) compared to linear analogs .
1-(Pentafluorophenyl)-octan-1-one Pentafluorophenyl C8 Fluorine (electron-withdrawing) ¹³C-NMR shows deshielded carbonyl carbon (δ ~210 ppm) due to electron-withdrawing effects .
5-Bromo-1-(4-chlorophenyl)-2-methylpentan-1-one 4-Chlorophenyl C5 (branched) Halogens (Cl, Br) Halogens enhance intermolecular halogen bonding; increased thermal stability .

Substituent Effects on Electronic and Physical Properties

  • Electron-donating groups (e.g., methyl, methoxy) :

    • Enhance electron density on the aromatic ring, stabilizing charge-transfer interactions. For example, 1-(4-Methoxyphenyl)heptan-1-one exhibits stronger π-π interactions than its methyl-substituted counterpart .
    • Lower melting points compared to halogenated analogs due to reduced dipole-dipole interactions.
  • Electron-withdrawing groups (e.g., halogens, pentafluorophenyl) :

    • Withdraw electron density from the carbonyl group, increasing its electrophilicity. This is evident in the ¹³C-NMR chemical shift of 1-(Pentafluorophenyl)-octan-1-one (δ ~210 ppm) .
    • Enhance thermal stability and intermolecular interactions (e.g., C–H⋯X hydrogen bonds in halogenated derivatives) .

Alkyl Chain Length and Branching

  • Chain length :
    • Longer chains (e.g., C8 in this compound) increase hydrophobicity and reduce crystallinity, leading to lower melting points compared to shorter-chain analogs like 1-(4-Methylphenyl)propan-1-one .
  • Branching :
    • Branched chains (e.g., 1-(4-Ethylphenyl)-2-methylpropan-1-one) disrupt molecular packing, further lowering melting points .

Crystallographic and Intermolecular Interactions

  • Crystal packing : Weak interactions dominate in aryl ketones. For example, C–H⋯N and C–H⋯X hydrogen bonds stabilize the crystal structures of halogenated imidazole derivatives .
  • π-π interactions : Methoxy-substituted compounds exhibit stronger π-π stacking than methyl-substituted ones due to increased electron density .

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